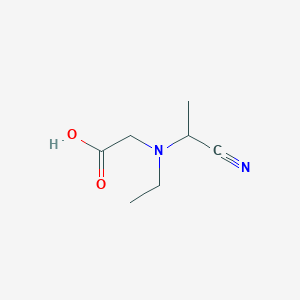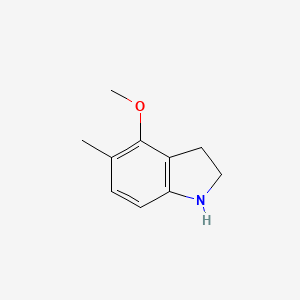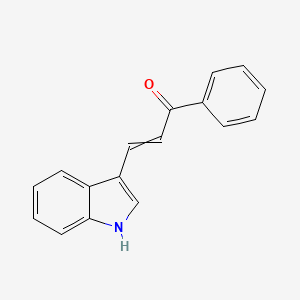
TRANS-2-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TRANS-2-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL: is an organic compound with the molecular formula C10H11BrO It is a brominated derivative of tetrahydronaphthol, featuring a bromine atom and a hydroxyl group attached to a tetrahydronaphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of TRANS-2-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-1-ol. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in a polar solvent such as water or methanol, under reflux conditions. The bromination proceeds via the formation of a bromonium ion intermediate, which is then attacked by a nucleophile (e.g., water) to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: TRANS-2-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1,2,3,4-tetrahydronaphthalen-1-ol.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: PCC in dichloromethane or Jones reagent in acetone.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation.
Major Products:
Substitution: Corresponding substituted tetrahydronaphthols.
Oxidation: 2-Bromo-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: 1,2,3,4-Tetrahydronaphthalen-1-ol.
Aplicaciones Científicas De Investigación
Chemistry: TRANS-2-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom serves as a versatile functional group for further chemical modifications .
Biology and Medicine: In medicinal chemistry, this compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties .
Industry: The compound finds applications in the production of specialty chemicals and materials. It can be used in the synthesis of polymers, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of TRANS-2-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL depends on its specific application. In chemical reactions, the bromine atom can act as an electrophile, facilitating nucleophilic substitution reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
- trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide
- 2-Bromo-1,3,4-thiadiazole
- 1,2,3,4-Tetrahydroisoquinoline derivatives
Comparison: Compared to similar compounds, TRANS-2-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL is unique due to its specific ring structure and functional groups. This uniqueness allows it to participate in distinct chemical reactions and exhibit different biological activities. For example, while 2-Bromo-1,3,4-thiadiazole is used in different synthetic applications, this compound’s tetrahydronaphthalene ring system provides a different scaffold for drug design .
Propiedades
Fórmula molecular |
C10H11BrO |
|---|---|
Peso molecular |
227.10 g/mol |
Nombre IUPAC |
(1R,2R)-2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H11BrO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10,12H,5-6H2/t9-,10-/m1/s1 |
Clave InChI |
OTLLBSSGPSQQJY-NXEZZACHSA-N |
SMILES isomérico |
C1CC2=CC=CC=C2[C@H]([C@@H]1Br)O |
SMILES canónico |
C1CC2=CC=CC=C2C(C1Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-2,3-dimethylene-8-oxa-bicyclo[3.2.1]octane](/img/structure/B8576092.png)


![N-[1-(4-bromophenyl)cyclopropyl]propanamide](/img/structure/B8576123.png)










